![molecular formula C16H14Br2Cl2S3 B14238850 1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} CAS No. 552838-24-1](/img/structure/B14238850.png)
1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} is an organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties and reactivity. It is primarily used in scientific research and industrial applications due to its potential for various chemical reactions and its role in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} typically involves multiple steps, starting with the preparation of the benzene derivatives. The process often includes electrophilic aromatic substitution reactions, where bromine and chlorine atoms are introduced into the benzene ring under specific conditions. The presence of sulfur atoms is achieved through the use of thiol or sulfide reagents. The reaction conditions usually involve the use of catalysts such as iron(III) bromide (FeBr3) for bromination and aluminum chloride (AlCl3) for chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The sulfur atoms in the compound can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert them back to sulfides.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring .
Applications De Recherche Scientifique
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the compound acts as a halide source, facilitating the formation of new carbon-carbon bonds through the palladium-catalyzed mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Sulfanediylbis[2-(bromomethyl)benzene]
- 1-Bromo-4-[(2,2-dimethoxyethyl)sulfanyl]benzene
- 1-Bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene
Uniqueness
1,1’-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene} is unique due to its specific combination of bromine, chlorine, and sulfur atoms, which confer distinct reactivity and potential for various applications. Its ability to participate in multiple types of chemical reactions makes it a versatile compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
552838-24-1 |
|---|---|
Formule moléculaire |
C16H14Br2Cl2S3 |
Poids moléculaire |
533.2 g/mol |
Nom IUPAC |
2-bromo-4-[3-bromo-4-(2-chloroethylsulfanyl)phenyl]sulfanyl-1-(2-chloroethylsulfanyl)benzene |
InChI |
InChI=1S/C16H14Br2Cl2S3/c17-13-9-11(1-3-15(13)21-7-5-19)23-12-2-4-16(14(18)10-12)22-8-6-20/h1-4,9-10H,5-8H2 |
Clé InChI |
CYUDTLPFFRRXPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1SC2=CC(=C(C=C2)SCCCl)Br)Br)SCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


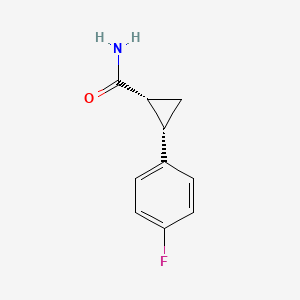
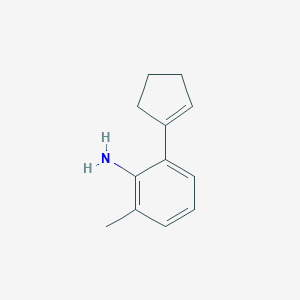
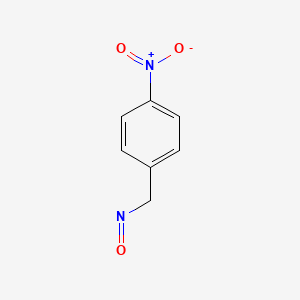
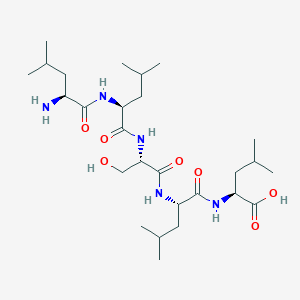
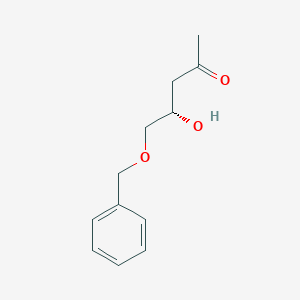
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
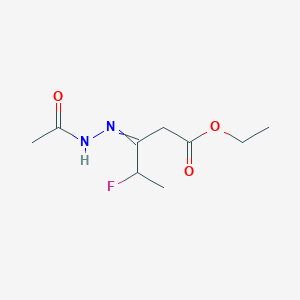
![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)
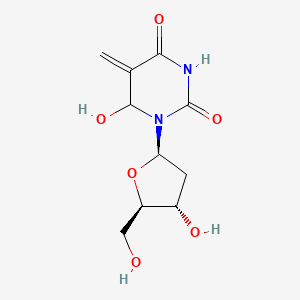
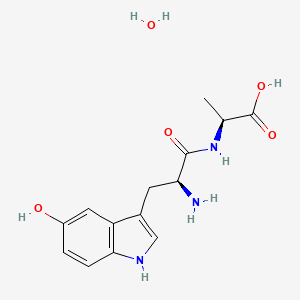
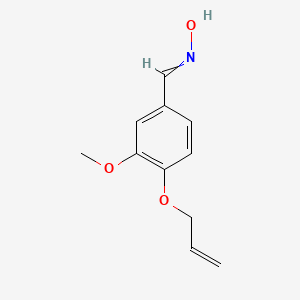
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
